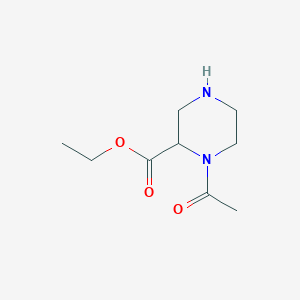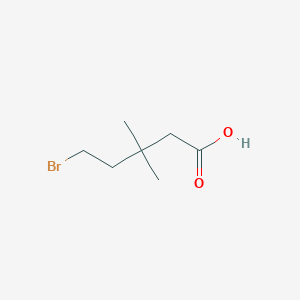
3-iodo-2-Quinolinemethanol
Descripción general
Descripción
3-iodo-2-Quinolinemethanol is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-iodoquinoline with formaldehyde in the presence of a reducing agent to yield 3-iodo-2-Quinolinemethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and subsequent hydroxymethylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-iodo-2-Quinolinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated quinoline derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: Quinoline-2-carboxylic acid or quinoline-2-carbaldehyde.
Reduction: 3-Hydroxyquinoline-2-ylmethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-iodo-2-Quinolinemethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 3-iodo-2-Quinolinemethanol involves its interaction with specific molecular targets and pathways. The iodine atom and hydroxymethyl group play crucial roles in its biological activity. The compound can bind to enzymes and receptors, inhibiting their function and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-2-ylmethanol: Lacks the iodine atom, resulting in different biological activities.
3-Bromoquinolin-2-ylmethanol: Contains a bromine atom instead of iodine, leading to variations in reactivity and potency.
2-Hydroxyquinoline: Lacks the hydroxymethyl group, affecting its solubility and biological properties.
Uniqueness
3-iodo-2-Quinolinemethanol is unique due to the presence of both the iodine atom and the hydroxymethyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C10H8INO |
|---|---|
Peso molecular |
285.08 g/mol |
Nombre IUPAC |
(3-iodoquinolin-2-yl)methanol |
InChI |
InChI=1S/C10H8INO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-5,13H,6H2 |
Clave InChI |
GXRJXKQNVLHNGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=N2)CO)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Aminothiazolo[5,4-b]pyridin-5-yl)benzoic acid](/img/structure/B8457818.png)


![C-[3-(3,4-dihydro-2H-quinoline-1-yl)pyridine-2-yl]methylamine](/img/structure/B8457835.png)
![Tert-butyl [2-(3-cyanophenyl)ethyl]carbamate](/img/structure/B8457847.png)



![4-(((1'S,2'S)-1'-HYdroxy-1',3'-dihydro-1H,2'H-[2,2'-biinden]-2'-yl)methyl)benzoic acid](/img/structure/B8457875.png)



![4-[[(1-Ethylimidazol-2-yl)methyl]sulfanyl]aniline](/img/structure/B8457908.png)
